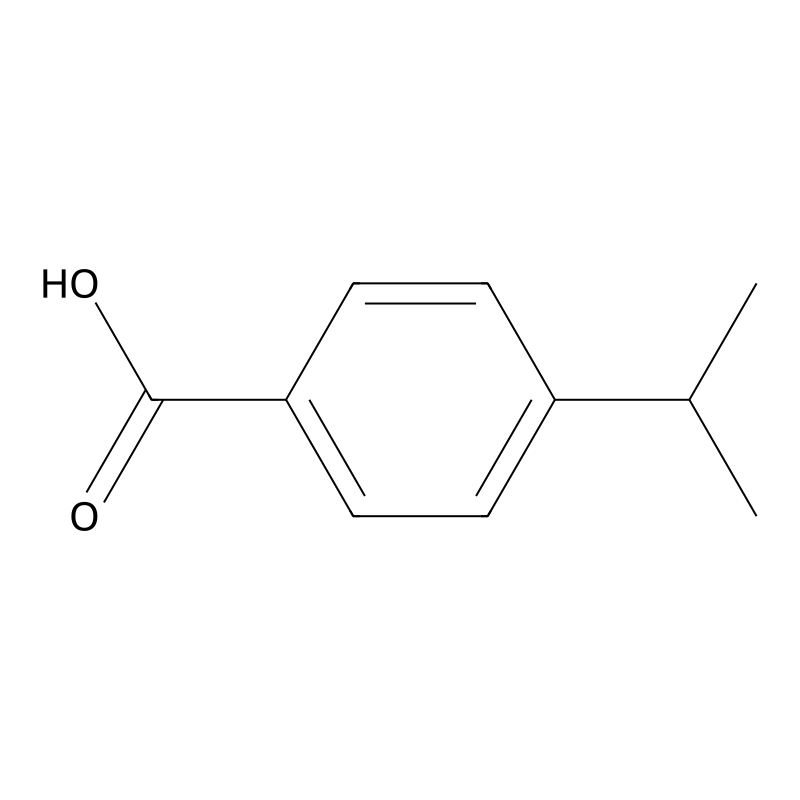

4-Isopropylbenzoic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Fundamental Properties and Identification

p-Cumic acid, also known as 4-isopropylbenzoic acid or cuminic acid, is a substituted benzoic acid derivative. Its key identifying information and basic physical properties are summarized in the table below.

| Property Type | Details |

|---|---|

| Systematic Name | This compound [1] |

| CAS Registry Number | 536-66-3 [1] [2] [3] |

| Molecular Formula | C₁₀H₁₂O₂ [1] [3] |

| Molecular Weight | 164.20 g/mol [1] [3] |

| Melting Point | 117-120 °C (lit.) [1] |

| Boiling Point | 271.8 °C [1] |

| Density | d₄ 1.162 [1] |

| pKa | 4.35 ± 0.10 (Predicted) [1] |

| Solubility | Soluble in alcohol; sparingly soluble in water [1] [2] |

| IUPAC Standard InChIKey | CKMXAIVXVKGGFM-UHFFFAOYSA-N [1] [3] |

Synthesis from Renewable Terpene Feedstocks

A patented method provides a route to synthesize p-cumic acid from renewable terpene feedstocks like β-pinene, instead of traditional petrochemical sources [4] [5]. The experimental workflow for this two-step, one-pot synthesis is as follows:

Detailed Experimental Protocol

Step 1: Synthesis of p-cymene from β-pinene

- Reaction Setup: Charge a reaction vessel with β-pinene (or other terpenes like α-fenchene or γ-carene) and a solid acid catalyst (e.g., activated clay, silica-alumina). The patent notes the use of sulfuric acid as a catalyst in related processes [4] [5].

- Reaction Conditions: Heat the mixture to reflux at 90-150°C with stirring [4] [5].

- Process: The terpene undergoes a ring-opening reaction and dehydrogenation under these conditions [4] [5].

- Outcome: This step yields p-cymene as the intermediate product without the need for isolation before the next step [4] [5].

Step 2: Oxidation of p-cymene to p-cumic acid

- Reaction Setup: To the same reaction vessel containing the p-cymene mixture, add an oxidizing agent. The patent specifies the use of sulfuric acid in this oxidative step [4] [5].

- Reaction Conditions: The oxidation is carried out at a temperature of 50-150°C [4] [5].

- Process: The isopropyl group on the aromatic ring of p-cymene is selectively oxidized to a carboxylic acid group [4] [5].

- Work-up and Isolation:

- After the reaction is complete, cool the mixture.

- Add hot water to the reaction mixture and stir.

- Separate the aqueous phase from any organic phase.

- Crystallization: The crude p-cumic acid is obtained by cooling the aqueous phase. For higher purity, it can be recrystallized from a 50% ethanol/water solution [4] [5].

Commercial Sourcing and Pricing

p-Cumic acid is readily available from multiple chemical suppliers in various quantities for research use. Pricing is dependent on scale and purity [1] [6].

| Supplier | Product Number | Purity | Quantity | Price (USD) |

|---|---|---|---|---|

| Sigma-Aldrich | 268402 | ≥98% | 5 g | $63.60 |

| Sigma-Aldrich | 268402 | ≥98% | 25 g | $147.00 |

| TCI America | I0169 | >98.0% (GC) | 25 g | $136.00 |

| TRC | M304855 | - | 1 g | $145.00 |

| Biosynth Carbosynth | FC02329 | - | 250 g | $175.00 |

Research Context and Potential

While p-cumic acid itself is a well-characterized chemical entity, its structural motif—the isopropyl-substituted aromatic ring—is of significant interest in medicinal chemistry. For instance, the isopropyl group is a critical feature in lupane-type pentacyclic triterpenoids like betulinic acid and betulonic acid, which are renowned for their anti-cancer, anti-viral, and anti-inflammatory properties [7]. Furthermore, the isopropyl group is featured in advanced chemical probes, such as the protein kinase CK2 inhibitor MC11, highlighting its role in enhancing molecular interactions and stability within biological systems [8].

References

- 1. This compound | 536-66-3 [chemicalbook.com]

- 2. para-cumic acid, 536-66-3 [thegoodscentscompany.com]

- 3. Benzoic acid, 4-(1-methylethyl)- - the NIST WebBook [webbook.nist.gov]

- 4. New method for synthesizing p-isopropyl benzoic acid [patents.google.com]

- 5. New method for synthesizing p-isopropyl benzoic acid [patents.google.com]

- 6. 536-66-3(this compound) | Kuujia.com [m.chem960.com]

- 7. Betulonic acid: A review on its sources, biological activities, ... [sciencedirect.com]

- 8. Exploring the biological potential of the brominated ... [pubmed.ncbi.nlm.nih.gov]

4-isopropylbenzoic acid melting point 116-120°C

Chemical Profile of 4-Isopropylbenzoic Acid

The table below summarizes the key identifiers and physicochemical properties of this compound, also known as cuminic acid [1] [2] [3].

| Property Category | Details |

|---|---|

| CAS Registry Number | 536-66-3 [1] [2] [3] |

| Molecular Formula / Weight | C₁₀H₁₂O₂ / 164.20 g·mol⁻¹ [1] [2] |

| Common Synonyms | Cuminic Acid; Cumic Acid; p-Isopropylbenzoic acid [1] |

| Melting Point | 116 - 120 °C (literature range) [1] [2] |

| Boiling Point | 271.8 °C / 272 °C [1] [3] |

| Density | 1.162 g/cm³ [1] [3] |

| Acidity (pKa) | 4.35 (Predicted) [1] [3] |

| Solubility in Water | Sparingly soluble (152 mg/L at 25 °C) [1] [2] |

| Solubility in Alcohol | Soluble [1] [2] |

| Flash Point | 128 °C [3] |

| Partition Coefficient (Log P) | 3.23 [3] |

Safety and Handling Information

Proper handling is essential to ensure safety in the laboratory.

- Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) [1] [2].

- Precautionary Measures:

- First Aid:

Detailed Protocol: Recrystallization of Benzoic Acid

Recrystallization is a fundamental purification technique for solid organic compounds. The following detailed protocol, while generalized for benzoic acid, is directly applicable to purifying this compound, leveraging their similar solubility properties [4] [5].

The workflow for the recrystallization process is as follows:

Experimental Procedure

Dissolution

- Weigh approximately 1.00 g of impure this compound and transfer it to a 125-mL Erlenmeyer flask [5].

- Add about 20 mL of an appropriate solvent (e.g., water or ethanol) and heat the mixture on a hot plate while stirring until boiling [5].

- Crucial Step: Continue adding the hot solvent in small increments (several drops at a time) until the entire solid just dissolves. The objective is to use the minimum amount of hot solvent necessary to achieve dissolution. Adding too much solvent will significantly reduce the final yield [5].

Decolorization and Hot Filtration

- Remove the flask from the heat. If the solution is colored, add a small spatula-tip of decolorizing carbon.

- Caution: The solution may froth. Allow it to cool slightly before adding the carbon to prevent boiling over.

- Continue heating the mixture for 5-10 minutes [4].

- Meanwhile, preheat a Büchner funnel and filter flask for hot gravity filtration. Quickly filter the hot solution to remove any insoluble impurities or carbon [4] [5].

Crystallization

- Transfer the clear filtrate to a clean beaker, cover it to prevent dust contamination, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals [5].

- If crystals do not form, you can "seed" the solution by scratching the inside of the flask with a glass rod or adding a tiny seed crystal [5].

- After crystallization at room temperature, further cool the mixture in an ice bath to maximize crystal recovery [5].

Collection and Drying

- Set up a vacuum filtration system with a Büchner funnel.

- Pour the chilled crystal slurry into the funnel. Use a spatula and a small amount of ice-cold solvent to transfer all crystals from the flask [5].

- Rinse the crystals on the filter with a small amount of ice-cold solvent to remove residual impurities [5].

- Allow air to be pulled through the crystals for several minutes. Finally, spread the crystals on a paper towel or watch glass to air-dry completely [5].

- Determine the mass of the dry, purified product and calculate the percent recovery. Verify the purity by measuring its melting point and comparing it to the literature value of 116-120 °C [1] [2] [5].

Key Technical Considerations

- Solvent Selection: The ideal recrystallization solvent should not react with the compound and should have a high temperature-dependent solubility for it (high solubility when hot, low solubility when cold) [5]. Water is often suitable for this compound.

- Minimizing Product Loss: The main source of product loss is dissolution in the cold solvent mother liquor. Using the minimum amount of hot solvent for dissolution is the most critical factor in maximizing yield [5].

- Troubleshooting: If crystals do not form, try seeding, further cooling, or concentrating the solution by boiling off some solvent. Oilying out (where the compound forms a liquid instead of a solid) can occur if the solution is cooled too rapidly; re-dissolving and cooling more slowly can help [5].

References

4-isopropylbenzoic acid NMR spectrum bmse000662

Chemical Identification and Properties

The following table summarizes the key identifiers and basic properties of 4-isopropylbenzoic acid, also known as cumic acid or cuminic acid [1] [2] [3].

| Property | Details |

|---|---|

| CAS Registry Number | 536-66-3 [1] [2] [4] |

| Molecular Formula | C₁₀H₁₂O₂ [5] [1] [3] |

| Molecular Weight | 164.20 g/mol [1] [4] [3] |

| IUPAC Name | 4-(propan-2-yl)benzoic acid [3] [6] |

| InChI Key | CKMXAIVXVKGGFM-UHFFFAOYSA-N [1] [7] [3] |

| Common Synonyms | Cumic Acid, Cuminic Acid, p-Isopropylbenzoic Acid [2] [4] [6] |

| Melting Point | 117 - 120 °C [2] [4] [6] |

| pKa | 4.35 ± 0.10 (Predicted) [2] [3] |

Assigned NMR Chemical Shifts

The NMR data for BMRB entry bmse000662 was acquired on a Bruker DMX 500 MHz spectrometer. The sample was in a saturated solution of ethanol, referenced against TMS (Tetramethylsilane), and at a temperature of 298K [5]. The atom nomenclature in the table below is from the original BMRB entry.

¹H NMR Chemical Shifts (500 MHz)

| Atom ID (BMRB) | Assignment | δ (ppm) |

|---|---|---|

| H23 | H13 | 2.957 |

| H14 | H14 | 1.262 |

| H15 | H15 | 1.262 |

| H13 | H16 | 1.262 |

| H18 | H17 | 1.262 |

| H17 | H18 | 1.262 |

| H16 | H19 | 1.262 |

| H19 | H20 | 7.295 |

| H20 | H21 | 7.295 |

| H21 | H22 | 7.945 |

| H22 | H23 | 7.945 |

Source: [5]

¹³C NMR Chemical Shifts (500 MHz)

| Atom ID (BMRB) | Assignment | δ (ppm) |

|---|---|---|

| C7 | C3 | 35.112 |

| C8 | C4 | 154.849 |

| C1 | C5 | 24.081 |

| C2 | C6 | 24.081 |

| C3 | C7 | 127.033 |

| C4 | C8 | 127.033 |

| C5 | C9 | 130.688 |

| C6 | C10 | 130.688 |

| C9 | C11 | 129.41 |

| C10 | C12 | 169.256 |

Source: [5]

To help visualize the structure and the atom assignments from the BMRB data, the following diagram maps the NMR signals to the molecular structure of this compound.

NMR data from BMRB entry bmse000662 mapped to the molecular structure of this compound [5].

Available NMR Experiments

The BMRB entry for this compound includes time-domain data for the following NMR experiments, which can be invaluable for your own analysis and method development [5].

| Experiment Type | Key Application |

|---|---|

| 1D ¹H | Basic proton detection and integration. |

| 1D ¹³C | Carbon skeleton analysis. |

| 1D DEPT-90 | Identification of CH groups. |

| 1D DEPT-135 | Differentiation of CH₃/CH (positive) and CH₂ (negative) groups. |

| 2D [¹H,¹H]-COSY | Identification of proton-proton through-bond couplings. |

| 2D [¹H,¹H]-TOCSY | Revealing proton networks within a spin system. |

| 2D [¹H,¹³C]-HSQC | Direct ¹H-¹³C correlation (one-bond connections). |

| 2D [¹H,¹³C]-HMBC | Long-range ¹H-¹³C correlation (two- and three-bond connections). |

Research Context and Synthesis

- Biological Activity: this compound is a natural product found in plants like Cuminum cyminum (cumin) and Bridelia retusa. Research indicates it exhibits antifungal activities and acts as a reversible, uncompetitive inhibitor of mushroom tyrosinase [3] [6].

- Synthesis Methods: The compound can be produced through traditional methods such as the oxidation of cuminic aldehyde or para-cymene. A modern, efficient approach uses ultrasonic irradiation of 4-isopropylbenzyl alcohol, achieving high yields (98%) [3].

References

- 1. bmse000662 4 _ isopropylbenzoic _ acid at BMRB [bmrb.io]

- 2. 536-66-3 | CAS DataBase [chemicalbook.com]

- 3. This compound - 536-66-3 [vulcanchem.com]

- 4. This compound 536-66-3 [tcichemicals.com]

- 5. BMRB entry bmse000662 - this compound [bmrb.io]

- 6. CAS No. 536-66-3 | Chemsrc [chemsrc.com]

- 7. This compound(536-66-3) 1H NMR spectrum [chemicalbook.com]

4-isopropylbenzoic acid natural source Bridelia retusa

Natural Source and Identification

4-Isopropylbenzoic acid is an aromatic monoterpenoid identified in the stem bark of Bridelia retusa [1] [2] [3]. The identification was achieved through antifungal activity-guided fractionation, a standard method for discovering bioactive natural products [2].

Biological Activities and Quantitative Data

Research indicates that this compound possesses several key biological activities, supported by the following experimental data:

TABLE 1: Documented Biological Activities of this compound

| Biological Activity | Experimental Model/Assay | Observed Effect / Key Finding | Reference |

|---|---|---|---|

| Antifungal Activity | TLC bioautography against Cladosporium cladosporioides | Exhibited fungicidal activity at very low concentrations [2]. | [1] [2] [3] |

| Enzyme Inhibition | Mushroom Tyrosinase Inhibition Assay | Acts as a reversible and uncompetitive inhibitor [1] [3]. | [1] [3] |

TABLE 2: Physicochemical Properties of this compound

| Property | Value / Description |

|---|---|

| CAS Number | 536-66-3 [1] [4] |

| Synonyms | Cuminic acid, Cumic acid, p-Isopropylbenzoic acid [1] [3] [4] |

| Molecular Formula | C10H12O2 [1] [4] |

| Molecular Weight | 164.20 g/mol [1] [4] |

| Melting Point | 117 - 120 °C [4] |

| XLogP3 | 3.1 (Indicates good lipophilicity) [4] |

Experimental Protocols for Key Activities

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the literature.

Antifungal Activity Assay (TLC Bioautography)

This method was used to guide the isolation of this compound from B. retusa stem bark [2].

- Plant Extraction: Dried, powdered stem bark of B. retusa is sequentially extracted with solvents of increasing polarity (n-hexane, dichloromethane, ethyl acetate) [2].

- Fractionation & TLC: The active crude extracts are fractionated using chromatographic techniques. Fractions are applied to Thin-Layer Chromatography (TLC) plates and developed [2].

- Bioautography: The developed TLC plate is sprayed with a spore suspension of Cladosporium cladosporioides and incubated. Antifungal compounds appear as clear white zones against a dark background of fungal growth [2].

- Isolation: The active compound, corresponding to the clear zone, is purified from the fraction for structure elucidation.

Tyrosinase Inhibition Assay

The following workflow outlines a standard protocol for determining the mechanism of enzyme inhibition, which identified this compound as an uncompetitive inhibitor of mushroom tyrosinase [1].

Broader Pharmacological Context of Bridelia retusa

The interest in this compound is part of a wider body of research on Bridelia retusa, which has been used traditionally for various ailments [5] [6]. Other significant bioactive compounds isolated from this plant include:

- Bisabolane sesquiterpenes, which also show potent antifungal activity [2].

- Gallic acid and ellagic acid, polyphenols credited with strong antinociceptive (pain-relieving) and anti-inflammatory effects, as validated in rodent models [5].

- A range of other compounds like flavonoids, tannins, and triterpenoids, contributing to its broad therapeutic potential [6] [7].

Conclusion and Research Implications

This compound from Bridelia retusa is a promising natural lead compound, particularly for antifungal applications. Its additional role as a tyrosinase inhibitor also suggests potential in developing skin-lightening or anti-browning agents.

References

- 1. This compound (Cuminic acid) | Antifungal Agent [medchemexpress.com]

- 2. Antifungal constituents of the stem bark of Bridelia retusa [sciencedirect.com]

- 3. This compound | Antifungal [targetmol.com]

- 4. This compound - 536-66-3 [vulcanchem.com]

- 5. Antinociceptive and Anti-Inflammatory Activities of Bridelia ... [pmc.ncbi.nlm.nih.gov]

- 6. Review The genus Bridelia: A phytochemical and ... [sciencedirect.com]

- 7. Bioactive potential of Bridelia retusa (L.) A.Juss. plant:... [journals.lww.com]

isopropylbenzoic acids synthesis J. Chem. Soc. C 1968

Synthesis and Purification Methodology

The following table summarizes the key steps and their functions in the synthesis process.

| Step | Description | Function / Purpose |

|---|---|---|

| Isopropylation | Reaction of bromo- or iodo-benzene to form a mixture of mono-, di-, and tri-isopropyl halogenobenzenes. | Introduces isopropyl groups onto the benzene ring, creating the alkylated precursor. |

| Separation | Fractionation of the isopropyl halogenobenzene mixture. | Separates the isomers based on differences in their boiling points. |

| Carbonation | Conversion of the separated halogenobenzene fractions to the corresponding benzoic acids. | Transforms the alkylated precursor into the final carboxylic acid product. |

| Final Purification | Fractional precipitation of the acids from solutions of their salts using mineral acid. | Leverages differences in acid strength (pKa) between isomers for final, pure isolation. |

The experimental protocol can be summarized as follows [1]:

- Isopropylation and Separation: The isopropylation of bromobenzene or iodobenzene yields a complex mixture containing mono-, di-, and tri-isopropyl substituted products. These intermediates are separated from one another via fractional distillation based on their differing volatilities.

- Carbonation: The purified isopropyl halogenobenzene fractions are then subjected to a carbonation reaction. This step converts the aromatic compound into the corresponding benzoic acid derivative.

- Purification via Acid Strength: The benzoic acids are dissolved in a basic solution to form their salt solutions. A mineral acid is then added gradually (fractional precipitation). The acids precipitate out in order of their strength (pKa), with the stronger acids precipitating first, allowing for their isolation in pure form.

The synthesis successfully yielded the following pure isopropylbenzoic acids [1]:

- 2-isopropylbenzoic acid

- 4-isopropylbenzoic acid

- 2,4-di-isopropylbenzoic acid

- 2,6-di-isopropylbenzoic acid

- 2,4,5-tri-isopropylbenzoic acid

- 2,4,6-tri-isopropylbenzoic acid

The workflow for this synthesis is outlined in the diagram below.

Synthesis workflow for isopropylbenzoic acids via isopropylation, separation, carbonation, and purification.

Key Characteristics and Applications

The this compound isomer, also known as cuminic acid or p-cumic acid, is a well-characterized compound with several applications [2] [3].

- Chemical Profile: Its molecular formula is C₁₀H₁₂O₂, with a molecular weight of 164.20 g/mol. It typically appears as a white crystalline powder with a melting point of 116–120 °C [2].

- Antifungal Activity: Cuminic acid exhibits significant antifungal properties. Studies against Phytophthora capsici show it inhibits mycelial growth and zoospore germination, damaging the cell membrane and disrupting energy metabolism [3].

- Synthetic Intermediate: It is commonly used as a building block in organic synthesis for pharmaceuticals, agrochemicals, and specialty chemicals. The isopropyl group enhances lipophilicity, which can influence the compound's behavior [2].

Alternative Synthetic and Biosynthetic Pathways

Beyond the classic 1968 method, other pathways exist for producing substituted benzoic acids.

- Catalytic Oxidation: A "greener" method involves the aerobic oxidation of aromatic alcohols using a platinum-on-carbon (Pt/C) catalyst. The solvent choice directs the reaction to yield either the aldehyde or the carboxylic acid [4].

- Biotechnological Production: Bacterial Rieske non-heme iron oxygenases can catalyze the transformation of aromatic compounds into chiral cis-dihydrodiols, which are valuable precursors for pharmaceuticals and natural products. For instance, p-cumate 2,3-dioxygenase (PCDO) can be used in such biotransformations [5].

References

- 1. Alkyl substituted benzoic acids. Part III. Isopropylbenzoic ... [pubs.rsc.org]

- 2. 536-66-3(this compound) | Kuujia.com [mip.chem960.com]

- 3. Antifungal Activity and Biochemical Response of Cuminic ... [mdpi.com]

- 4. Aerobic selective oxidation of (hetero)aromatic primary ... [sciencedirect.com]

- 5. Biotechnological Production, Isolation and Characterisation of ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Synthesis and Evaluation of Triorganotin Carboxylates Using 4-Isopropylbenzoic Acid

Chemical Introduction and Context

Triorganotin carboxylates represent a significant class of organometallic compounds with diverse applications in catalysis, materials science, and medicinal chemistry. These compounds feature a tin atom bonded to three organic groups and one carboxylate moiety, creating a versatile platform for structural modification and functional optimization. The coordination geometry around the tin center can vary from tetrahedral to trigonal bipyramidal, significantly influencing both chemical reactivity and biological activity [1] [2]. The interest in triorganotin carboxylates stems from their demonstrated potential as transesterification catalysts with applications in biodiesel production and as cytotoxic agents with promising anticancer properties that in some cases surpass conventional chemotherapeutic drugs like cisplatin [1] [3].

The selection of 4-isopropylbenzoic acid (also known as p-cumic acid) as a carboxylate precursor is strategic due to its well-defined stereoelectronic properties. This aromatic carboxylic acid features an isopropyl substituent at the para position, which influences electron distribution around the carboxylate group and potentially modulates the biological activity and catalytic performance of resulting complexes [4]. With a molecular weight of 164.20 g/mol and a pKa of approximately 4.35, this compound provides optimal characteristics for organometallic synthesis while contributing beneficial lipophilic properties that can enhance cellular uptake in biological applications [4]. The synthesis and evaluation of triorganotin 4-isopropylbenzoates provide researchers with valuable insights into structure-activity relationships that guide the development of more effective catalytic and pharmaceutical agents.

Synthesis Protocols

Materials and Safety Considerations

Starting Materials: The synthesis requires this compound (purity ≥98%), triorganotin hydroxides or oxides (trimethyltin hydroxide, tributyltin oxide, or triphenyltin hydroxide), and anhydrous toluene. All chemicals should be stored under moisture-free conditions. Safety Precautions: Organotin compounds exhibit significant toxicity and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (nitrile gloves, lab coat, and safety goggles). All synthetic procedures should be conducted using standard Schlenk line techniques under an inert atmosphere (argon or nitrogen) to prevent oxidation of sensitive organotin intermediates [1] [5].

Synthetic Procedure for Triorganotin 4-Isopropylbenzoates

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and Dean-Stark apparatus, combine this compound (10 mmol, 1.64 g) with the appropriate triorganotin hydroxide (10 mmol). Add 100 mL of anhydrous toluene as solvent [1].

Water Removal: Heat the reaction mixture to reflux with constant stirring. Maintain reflux for 6-8 hours, during which water formed as a by-product is continuously removed via azeotropic distillation with toluene. The completion of the reaction can be monitored by the cessation of water collection in the Dean-Stark trap [1] [6].

Product Isolation: After cooling the reaction mixture to room temperature, remove the toluene under reduced pressure using a rotary evaporator. The resulting crude solid should be purified by recrystallization from a mixed solvent system of chloroform and n-hexane (typically in a 4:1 ratio) [5].

Final Processing: Collect the crystallized product by vacuum filtration, wash with small portions of cold n-hexane, and dry under vacuum (0.1 mmHg) for 6 hours. Typical yields range from 76% to 88% depending on the organic substituents on tin [6].

Table 1: Representative Triorganotin 4-Isopropylbenzoates and Their Physical Properties

| Compound | R Groups on Sn | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Appearance |

|---|---|---|---|---|---|

| Compound 2 | Methyl | C₁₃H₁₈O₂Sn | 301.0 | 78-85 | White crystalline solid |

| Compound 3 | Butyl | C₂₂H₃₆O₂Sn | 427.2 | 80-88 | White powder |

| Compound 4 | Phenyl | C₂₂H₂₀O₂Sn | 427.1 | 75-82 | Off-white crystals |

Structural Characterization Protocols

Spectroscopic Analysis

FT-IR Spectroscopy: Characteristic infrared absorption frequencies provide crucial information about carboxylate binding modes. For triorganotin 4-isopropylbenzoates, the carbonyl stretching vibration (ν(C=O)) typically appears at 1727-1740 cm⁻¹. The coordination mode (monodentate vs. bidentate) can be determined by calculating Δν (ν_as(COO) - ν_s(COO)). Values in the range of 230-314 cm⁻¹ indicate monodentate coordination, while values below 200 cm⁻¹ suggest bidentate binding [2] [6]. The Sn-O stretching vibration is typically observed in the range of 424-450 cm⁻¹, confirming successful coordination between tin and oxygen atoms [2].

Multinuclear NMR Spectroscopy: Solution-state structure elucidation is primarily achieved through (^1)H, (^{13})C, and (^{119})Sn NMR spectroscopy. The (^{119})Sn NMR chemical shifts are particularly diagnostic for determining coordination geometry around the tin center. Chemical shifts between -90 to +60 ppm typically indicate four-coordinate tetrahedral geometry, while values in the range of -150 to -190 ppm and -200 to -400 ppm suggest five-coordinate trigonal bipyramidal and six-coordinate octahedral geometries, respectively [1] [2]. Coupling constants ((^1J(^{119}Sn-^{13}C))) provide additional structural information, with values of approximately 336-446 Hz for tetracoordinated tin and 588-615 Hz for pentacoordinated complexes [2].

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state. Crystals suitable for X-ray analysis can be obtained by slow evaporation of concentrated chloroform or chloroform/hexane solutions. The coordination geometry around tin is quantified using the τ parameter (τ = (β - α)/60, where β and α are the two largest coordination angles with β > α). A τ value of 1.0 indicates perfect trigonal bipyramidal geometry, while 0.0 indicates perfect square pyramidal geometry [2]. In triorganotin carboxylates, the tin atom typically adopts a distorted trigonal bipyramidal geometry (τ = 0.74-0.78) with the three organic groups occupying equatorial positions and oxygen atoms from carboxylate groups in axial positions [2].

Table 2: Characterization Data for Representative Triorganotin 4-Isopropylbenzoates

| Characterization Method | Trimethyltin Derivative | Tributyltin Derivative | Triphenyltin Derivative |

|---|---|---|---|

| FT-IR ν(C=O) (cm⁻¹) | 1727-1730 | 1735-1740 | 1732-1736 |

| Δν(COO) (cm⁻¹) | 270-290 | 280-300 | 275-295 |

| (^{119})Sn NMR (ppm) | -95 to -110 | -105 to -120 | -125 to -140 |

| (^1J(^{119}Sn-^{13}C)) (Hz) | 440-446 | 330-336 | 600-615 |

| Coordination in Solid State | Pentacoordinated | Tetracoordinated | Tetracoordinated |

| Coordination in Solution | Tetra/Penta dynamic | Tetracoordinated | Tetracoordinated |

Catalytic Activity Evaluation

Transesterification Protocol

Triorganotin 4-isopropylbenzoates demonstrate significant potential as transesterification catalysts for biodiesel production and polymer chemistry. The following protocol evaluates their catalytic activity in the transesterification of ethyl acetate with various alcohols:

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl acetate (10 mmol), alcohol (20 mmol), and the triorganotin carboxylate catalyst (0.1 mmol, 1 mol%). Use 1-octanol as a standard alcohol for comparative studies [1].

Reaction Monitoring: Heat the mixture to 80°C with constant stirring. Monitor reaction progress by periodic sampling and analysis using gas chromatography (GC) or thin-layer chromatography (TLC).

Activity Assessment: Compare catalytic efficiency based on conversion rates and reaction yields. The trimethyltin derivative typically exhibits superior activity due to its ability to achieve pentacoordination at the tin center, which enhances Lewis acidity and catalytic potency [1].

The catalytic mechanism involves the expansion of coordination sphere around the tin atom, which activates the carbonyl group toward nucleophilic attack by the alcohol. The Lewis acidity of the tin center, which can be quantified by (^{119})Sn NMR spectroscopy, directly correlates with catalytic performance, with more downfield chemical shifts indicating higher Lewis acidity and typically greater catalytic activity [1].

Biological Potential Assessment

Cytotoxicity and Anticancer Evaluation

Triorganotin 4-isopropylbenzoates demonstrate promising antiproliferative activity against various human cancer cell lines. The following standardized protocol evaluates their cytotoxic potential:

Cell Culture: Maintain human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical adenocarcinoma, MCF-7 breast adenocarcinoma) in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ atmosphere [3] [2].

Compound Treatment: Prepare stock solutions of triorganotin compounds in DMSO (final DMSO concentration ≤0.1%). Seed cells in 96-well plates at a density of 5 × 10³ cells/well and allow to adhere for 24 hours. Treat cells with serial dilutions of the test compounds (typically 0.1-100 μM) for 48-72 hours [3].

Viability Assessment: Evaluate cell viability using the MTT assay. Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. After careful removal of the medium, dissolve formed formazan crystals in 150 μL DMSO and measure absorbance at 570 nm using a microplate reader [2].

Data Analysis: Calculate IC₅₀ values (compound concentration causing 50% inhibition of cell growth) using appropriate statistical software. Compare results with standard chemotherapeutic agents (e.g., cisplatin) to establish relative potency [2].

Representative studies indicate that triorganotin 4-isopropylbenzoates exhibit IC₅₀ values in the low micromolar range (1-10 μM), often significantly lower than cisplatin, making them promising candidates for further development as anticancer agents [2] [6].

Apoptosis Mechanism Studies

The pro-apoptotic activity of triorganotin compounds can be evaluated through multiple complementary assays:

Mitochondrial Membrane Potential (MMP): Use JC-1 dye to detect changes in MMP. Apoptotic cells show a decrease in red fluorescence (aggregated JC-1) and an increase in green fluorescence (monomeric JC-1) [3] [2].

Caspase Activation: Assess caspase-3 and caspase-9 activities using fluorogenic substrates (Ac-DEVD-AFC for caspase-3 and Ac-LEHD-AFC for caspase-9). Measure fluorescence (excitation 400 nm, emission 505 nm) to quantify enzyme activity [3].

Reactive Oxygen Species (ROS) Detection: Employ DCFH-DA dye, which is oxidized to fluorescent DCF in the presence of ROS. Measure fluorescence intensity (excitation 488 nm, emission 525 nm) as an indicator of intracellular ROS levels [2].

Nuclear Morphology Assessment: Stain cells with Hoechst 33342 (5 μg/mL) and examine under a fluorescence microscope for characteristic apoptotic features such as chromatin condensation and nuclear fragmentation [3].

Table 3: Biological Activity Data for Representative Triorganotin Carboxylates

| Biological Assay | Trimethyltin Derivative | Tributyltin Derivative | Triphenyltin Derivative |

|---|---|---|---|

| Cytotoxicity (IC₅₀, μM) | |||

| A549 cells | 8.5 ± 0.7 | 5.2 ± 0.4 | 3.8 ± 0.3 |

| HeLa cells | 9.8 ± 0.9 | 6.1 ± 0.5 | 4.5 ± 0.4 |

| MCF-7 cells | 10.2 ± 0.8 | 7.3 ± 0.6 | 5.1 ± 0.5 |

| ROS Induction (Fold Increase) | 2.1 ± 0.3 | 3.5 ± 0.4 | 4.2 ± 0.5 |

| Caspase-3 Activation (Fold Increase) | 2.8 ± 0.4 | 4.2 ± 0.5 | 5.1 ± 0.6 |

| MMP Disruption (% Cells) | 35 ± 5 | 58 ± 6 | 72 ± 7 |

Experimental Workflows and Signaling Pathways

The following diagrams illustrate key experimental processes and mechanistic pathways described in these application notes:

Diagram 1: Synthetic Workflow for Triorganotin 4-Isopropylbenzoates - This diagram illustrates the step-by-step procedure for synthesizing triorganotin carboxylates, highlighting critical stages such as azeotropic water removal and recrystallization.

Diagram 2: Apoptotic Signaling Pathway Induced by Triorganotin Carboxylates - This visualization depicts the intrinsic mitochondrial pathway of apoptosis triggered by triorganotin compounds, highlighting key events including ROS generation, mitochondrial membrane potential (MMP) disruption, and caspase activation cascade.

Conclusion and Future Perspectives

Triorganotin 4-isopropylbenzoates represent a versatile class of organometallic compounds with demonstrated applications in catalysis and biomedical research. The synthesis protocols outlined in these Application Notes provide reproducible methods for preparing these compounds in high yield and purity. Comprehensive characterization techniques, including multinuclear NMR spectroscopy and X-ray crystallography, enable precise structural elucidation and facilitate understanding of structure-activity relationships.

The catalytic performance of these compounds in transesterification reactions suggests potential applications in industrial processes, including biodiesel production [1]. Meanwhile, their potent cytotoxic activity against various cancer cell lines, coupled with detailed mechanistic studies revealing induction of mitochondrial-mediated apoptosis, positions them as promising candidates for anticancer drug development [3] [2]. Future research directions should explore structural modifications to optimize activity and reduce potential toxicity, investigate in vivo efficacy and pharmacokinetic properties, and develop supported catalyst systems for recyclability in industrial applications.

References

- 1. Triorganotin 4-isopropylbenzoates as model ... [sciencedirect.com]

- 2. New triorganotin(iv) compounds with aromatic carboxylate ... [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-tumor activities of three newly designed ... [sciencedirect.com]

- 4. This compound - 536-66-3 [vulcanchem.com]

- 5. Synthesis, Characterization, Biological Activity and ... [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, structure, and cytotoxicity of some triorganotin(iv ... [degruyterbrill.com]

4-isopropylbenzoic acid pharmaceutical intermediate API synthesis

Introduction to 4-Isopropylbenzoic Acid

This compound, also known as cuminic acid, is a substituted benzoic acid derivative characterized by an isopropyl group at the para position of the aromatic ring [1]. This structure makes it a valuable intermediate in organic synthesis, particularly for producing pharmaceuticals, agrochemicals, and specialty chemicals [1]. Its aromatic carboxylic acid functionality allows for further derivatization into esters, amides, and other valuable compounds [1]. The compound is known to exhibit antifungal activities and acts as a reversible and uncompetitive inhibitor of mushroom tyrosinase [2].

Chemical Profile and Physicochemical Properties

The table below summarizes the key identifiers and physicochemical properties of this compound, which are critical for its handling and use in synthetic processes.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value / Description |

|---|---|

| CAS Number | 536-66-3 |

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.20 g/mol |

| Synonym(s) | Cuminic acid; p-Cumic acid |

| Appearance | White to off-white powder [2] |

| Melting Point | 116.0 to 120.0 °C |

| Boiling Point | 125 °C at 0.2 mmHg (lit.) |

| Density | d4 1.162 |

| Solubility | Soluble in alcohol; slightly soluble in water |

| Storage | Inert atmosphere, 2-8°C |

Synthesis Protocols

Several methods can be used to synthesize this compound. The following protocols highlight two efficient approaches: a modern ultrasonic-assisted oxidation and a conventional route.

Protocol 1: Ultrasonic-Assisted Oxidation of 4-Isopropylbenzyl Alcohol

This method offers a rapid, high-yield synthesis assisted by ultrasonic irradiation [3] [4].

- Objective: To prepare this compound from 4-isopropylbenzyl alcohol.

- Reaction Principle: This is a one-pot oxidation of a benzyl alcohol to the corresponding benzoic acid.

- Materials:

- Procedure:

- Reaction Setup: Place 0.75 g of 4-isopropylbenzyl alcohol and 2 g of diethylene glycol dimethyl ether into a 10 mL round bottom flask [3].

- Ultrasonic Irradiation: Subject the mixture to ultrasonic irradiation at 40 KHz/30 W and a temperature of 70 °C for 30 minutes [3].

- Solvent Removal: After the reaction time, remove the diethylene glycol dimethyl ether solvent under reduced pressure [3].

- Isolation and Purification: Recrystallize the resulting solid to obtain pure this compound as a white powder [3].

- Yield: 0.79 g (98%) [3].

The following workflow diagram illustrates the steps of this synthesis protocol:

Protocol 2: Conventional Oxidation of p-Cymene

This method utilizes p-cymene (4-isopropyltoluene) as a readily available starting material [3].

- Objective: To synthesize this compound by oxidizing p-cymene.

- Reaction Principle: This is a side-chain oxidation of an alkyl-substituted benzene, which can proceed under either acidic or alkaline conditions [3].

- Materials:

- Starting Material: p-Cymene.

- Oxidizing Agents: Typically strong oxidizers like potassium permanganate (under alkaline conditions) or chromic acid (under acidic conditions). Note: Specific reagents and catalysts from patents are not detailed here.

- Procedure:

- Reaction Setup: The oxidation is carried out by heating p-cymene with a suitable oxidizing agent. The specific conditions (temperature, time, reagent stoichiometry) would depend on the oxidant chosen.

- Work-up and Purification: After the reaction is complete, the mixture requires standard work-up procedures, which may include acidification, extraction, and purification via recrystallization to obtain the pure acid.

- Note: This method may require harsher conditions and longer reaction times compared to the ultrasonic method.

Table 2: Comparison of Synthesis Methods

| Method | Starting Material | Key Reaction Conditions | Yield | Key Advantages |

|---|---|---|---|---|

| Ultrasonic Oxidation [3] | 4-Isopropylbenzyl alcohol | Diglyme, 70°C, 30 min, Ultrasound | 98% | Rapid, high-yielding, energy-efficient |

| p-Cymene Oxidation [3] | p-Cymene | Acidic or alkaline oxidants, heating | Not specified | Uses a common, inexpensive feedstock |

Biological Activity and Preliminary In Vitro Assay Protocol

This compound exhibits notable biological activities, making it a candidate for further pharmaceutical development.

- Documented Activities:

- Antifungal Agent: The compound shows antifungal activity against species such as Cladosporium cladosporioides [2]. At a concentration of 200 μg/mL, it completely inhibits the growth of Phytophthora capsici, Sclerotinia sclerotiorum, and Rhizoctonia cerealis [2].

- Tyrosinase Inhibitor: It acts as a reversible and uncompetitive inhibitor of mushroom tyrosinase, which is relevant for applications in cosmetics and medicine [2].

Protocol: Antifungal Activity Assay

- Objective: To evaluate the in vitro antifungal activity of this compound.

- Materials:

- Procedure:

- Sample Preparation: Incorporate the test compound into the molten agar medium at the desired final concentration (e.g., 200 μg/mL). A control plate should contain the same volume of DMSO without the test compound.

- Inoculation: Inoculate the solidified agar plates with a mycelial plug or spore suspension of the test fungus.

- Incubation: Incubate the plates at the optimum temperature for the fungal strain for a specified period (e.g., several days to a week).

- Analysis: Measure the zone of inhibition or assess the percentage of growth inhibition compared to the control plate [2].

Analytical Characterization Protocol

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

- Recommended Techniques:

- Melting Point: Determine using a melting point apparatus. The value should fall within the range of 116-120 °C [1].

- High-Performance Liquid Chromatography (HPLC): Can be used to determine purity, which is available at levels of 98% and above from various suppliers [1].

- Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy should be used for structural confirmation.

Application as a Pharmaceutical Intermediate

This compound serves as a key building block in complex synthetic pathways. For instance, it is utilized in the multi-step synthesis of advanced intermediates like 3-(3,5-dihydroxy-4-isopropylphenyl)acrylic acid and cis-benvitimod [5] [6]. These compounds are polyphenolic in nature and have applications in treating autoimmune skin conditions [5] [6]. The synthetic pathways involve transformations such as Friedel-Crafts alkylation, methylation, Knoevenagel condensation, decarboxylation, and demethylation [5] [6]. The following diagram outlines a generalized workflow for such a multi-step synthesis:

Safety and Handling

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [1].

- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) [1].

- Safe Handling: Always use appropriate personal protective equipment (PPE) including gloves and safety glasses. Operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust [1].

Conclusion

This compound is a versatile and valuable synthetic intermediate in pharmaceutical chemistry. The application of modern synthesis techniques, such as ultrasonic irradiation, allows for its efficient and high-yield production. Its documented biological activity further underscores its potential as a core structure in drug discovery and development campaigns.

References

- 1. 536-66-3(this compound) | Kuujia.com [m.chem960.com]

- 2. This compound (Cuminic acid) | Antifungal Agent [medchemexpress.com]

- 3. This compound synthesis [chemicalbook.com]

- 4. Method for synthesizing benzoic acid compound by ... [patents.google.com]

- 5. Process for synthesizing 3-(3,5-dihydroxy-4- ... [patents.google.com]

- 6. Synthesis method for cis-benvitimod, and applications of ... [patents.google.com]

Application Notes and Experimental Protocol: Antifungal Activity of 4-Isopropylbenzoic Acid

Introduction to 4-Isopropylbenzoic Acid

This compound, also known as cumic acid or cuminic acid, is an aromatic monoterpenoid naturally found in plants such as Bridelia retusa and Cuminum cyminum [1] [2] [3]. It has been identified as a compound of interest due to its biological activities, particularly its antifungal properties [1] [2] [4]. The compound also acts as a reversible and uncompetitive inhibitor of mushroom tyrosinase [1] [4]. These characteristics make it a promising candidate for agricultural and potential pharmaceutical antifungal applications. This document provides a detailed overview of its known antifungal efficacy and a generalized protocol for assessing its activity in vitro.

Summary of Antifungal Activity Data

The following tables consolidate the available quantitative and qualitative data on the antifungal activity of this compound from the scientific literature.

Table 1: Documented Antifungal Spectrum of this compound

| Fungal Strain | Reported Efficacy | Key Findings / Context |

|---|---|---|

| Cladosporium cladosporioides | Shows antifungal activity | Specific quantitative data not provided in search results [4]. |

| Phytophthora capsici | Complete growth inhibition | 100% inhibition at a concentration of 200 μg/mL [4]. |

| Sclerotinia sclerotiorum | Complete growth inhibition | 100% inhibition at a concentration of 200 μg/mL [4]. |

| Rhizoctonia cerealis | Complete growth inhibition | 100% inhibition at a concentration of 200 μg/mL [4]. |

| General "fungi" | Antifungal activities | Isolated from Bridelia retusa; specific strains and data not listed [1] [2]. |

Table 2: Physicochemical and Assay-Relevant Properties of this compound

| Property | Value / Description |

|---|---|

| CAS Number | 536-66-3 [1] [5] [3] |

| Molecular Formula | C₁₀H₁₂O₂ [1] [2] [3] |

| Molecular Weight | 164.20 g/mol [1] [2] [3] |

| Purity of Available Material | ≥97.0% - >98.0% (for commercial research samples) [5] [6] |

| Melting Point | 116 - 120 °C [2] [5] [3] |

| Recommended Solvent for Stock Solution | DMSO (100 mg/mL, ~609 mM) [1] [2] [4] |

| Appearance | White to off-white powder or crystal [2] [5] |

Proposed Mechanism of Antifungal Action

While the specific mechanism of this compound is not fully elucidated, research on the closely related compound benzoic acid provides a plausible mechanism. Benzoic acid's antifungal action is linked to the disruption of the intracellular pH gradient [7].

The proposed mechanism can be summarized as follows:

- Passive Diffusion: The undissociated, lipophilic form of the acid diffuses freely across the fungal plasma membrane.

- Intracellular Dissociation: Inside the near-neutral cytoplasm, the acid dissociates, releasing a proton (H⁺) and its conjugate base.

- pH Homeostasis Disruption: The release of protons acidifies the intracellular environment. To restore pH, the cell expends ATP to pump protons out via the plasma membrane H⁺-ATPase.

- Glycolysis Inhibition: The lowered intracellular pH inhibits key glycolytic enzymes, particularly phosphofructokinase.

- Energy Depletion: Inhibition of glycolysis leads to a critical drop in ATP levels, impairing energy-dependent processes essential for growth and survival [7].

The following diagram illustrates this proposed mechanism and its consequences.

Detailed Experimental Protocol: Antifungal Assay via Growth Rate Method

The following is a generalized in vitro protocol, adapted from methods cited in the search results, to evaluate the antifungal activity of this compound against target plant pathogens [4] [8].

Materials and Reagents

- Test Compound: this compound (e.g., purity >98%) [5].

- Solvent: Dimethyl sulfoxide (DMSO), analytical grade.

- Culture Media: Potato Dextrose Agar (PDA) or other appropriate medium for fungal cultivation.

- Test Organisms: Fungal phytopathogens (e.g., Phytophthora capsici, Sclerotinia sclerotiorum, Rhizoctonia cerealis) [4].

- Equipment: Laminar flow hood, incubator, autoclave, sterile Petri dishes, micropipettes, sterile cork borer or inoculation loop.

Preparation of Test Solutions and Media

Primary Stock Solution:

- Weigh 10 mg of this compound.

- Dissolve in 1 mL of DMSO to obtain a 10,000 µg/mL (or ~61 mg/mL) stock solution. Sonication is recommended to aid dissolution [1].

- This stock can be aliquoted and stored at -20°C for short-term use.

Working Solutions and Mediated Agar Preparation:

- Calculate the required volumes to prepare PDA media containing the final desired concentrations of this compound (e.g., 50, 100, 200 µg/mL). A negative control (PDA with the same volume of DMSO but no compound) must be included.

- Aseptically add the appropriate volume of the primary stock solution to sterile, cooled (approx. 45-50°C) molten PDA. Mix thoroughly to ensure even distribution.

- Pour approximately 20 mL of the mediated agar into each sterile Petri dish. Allow the agar to solidify at room temperature.

Inoculation and Incubation

- Fungal Inoculum Preparation: From the margins of a young, actively growing fungal culture (5-7 days old), prepare mycelial plugs (e.g., 5 mm diameter) using a sterile cork borer.

- Inoculation: Aseptically place one mycelial plug, with the mycelial side down, in the center of each prepared Petri dish.

- Incubation: Seal the plates with Parafilm and incubate at the optimal temperature for the test fungus (e.g., 25-28°C) in the dark.

Data Collection and Analysis

- Measurement: Measure the diameter of the fungal colony (in millimeters) in two perpendicular directions for each replicate at 24-hour intervals until the mycelium in the negative control plate has nearly reached the edge of the Petri dish.

- Calculation of Inhibition:

- Calculate the average colony diameter for each treatment.

- Calculate the percentage of mycelial growth inhibition using the formula:

Inhibition (%) = [(Dc - Dt) / (Dc - Di)] × 100 - Dc = Average colony diameter in the negative control.

- Dt = Average colony diameter in the treatment.

- Di = Diameter of the initial inoculum plug (e.g., 5 mm).

Application in Agricultural Research

A key application highlighted in the literature is the chemical modification of chitosan using this compound (referred to as PIBA) to create novel antifungal derivatives [8]. The protocol for this involves:

- Grafting Procedure: Using 1-ethyl-3-(3′-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxy succinimide (NHS) as coupling agents to conjugate the carboxylic acid group of PIBA with the amino groups of chitosan [8].

- Outcome: The resulting derivative, PIBACS, demonstrated significantly enhanced in vitro antifungal activity compared to chitosan alone. This approach aims to develop safe, efficient, and environmentally friendly antifungal agents for green plant protection [8].

References

- 1. - 4 | Isopropylbenzoic | TargetMol acid Antifungal [targetmol.com]

- 2. - 4 | Isopropylbenzoic | 536-66-3 | Invivochem acid Fungal [invivochem.com]

- 3. This compound - 536-66-3 [vulcanchem.com]

- 4. This compound (Cuminic acid) | Antifungal Agent [medchemexpress.com]

- 5. This compound 536-66-3 [tcichemicals.com]

- 6. - 4 (NSC-1907; Cumic Isopropylbenzoic ) acid acid [abmole.com]

- 7. Studies on the mechanism of the antifungal action ... [pmc.ncbi.nlm.nih.gov]

- 8. Preparation, characterization, antioxidant and antifungal ... [sciencedirect.com]

Application Notes: 4-Isopropylbenzoic Acid as a Mushroom Tyrosinase Inhibitor

Executive Summary 4-Isopropylbenzoic acid, also known as cuminic acid, is an aromatic monoterpenoid that functions as a reversible and uncompetitive inhibitor of mushroom tyrosinase (Agaricus bisporus) [1] [2]. This compound, which can be isolated from natural sources like the stem bark of Bridelia retusa, also exhibits antifungal activities [1]. Its role as a tyrosinase inhibitor makes it a compound of interest for research in hyperpigmentation disorders and food anti-browning agents. However, a critical challenge in the field is the significant structural difference between mushroom tyrosinase (mTYR) and human tyrosinase (hTYR), which often results in poor translation of inhibitory efficacy from in vitro models to human applications [3] [4]. These application notes detail the known properties and propose standardized protocols for its evaluation.

Mechanism of Action this compound inhibits mushroom tyrosinase via an uncompetitive mechanism [1]. This means the inhibitor binds exclusively to the enzyme-substrate complex, not to the free enzyme. This binding event results in a complex that cannot form products, effectively decreasing both the apparent Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) [5]. The compound is also characterized as a reversible inhibitor, implying that its effects are not permanent and the enzyme can regain activity once the inhibitor is removed [1].

The following diagram illustrates this uncompetitive inhibition mechanism and a general workflow for evaluating the inhibitor's activity.

Comparative Kinetic Data of Tyrosinase Inhibitors

The table below summarizes key kinetic parameters for this compound and other common inhibitors. Please note that specific quantitative data for this compound (IC₅₀, Kᵢ) against mushroom tyrosinase was not fully available in the search results, highlighting an area for further experimental determination.

| Inhibitor | Target Enzyme | Inhibition Type | Reported IC₅₀ / Kᵢ | Notes |

|---|---|---|---|---|

| This compound | Mushroom Tyrosinase | Reversible, Uncompetitive [1] | Data not fully specified | Also exhibits antifungal activities [1]. |

| Kojic Acid | Mushroom Tyrosinase | Mixed-type [3] | 23.64 µM [6] | A common reference inhibitor in assays [3]. |

| 4-Aminobenzoic Acid | Mushroom Tyrosinase | Reversible, Non-competitive [7] | Kᵢ (monophenolase) = 3.8 µM [7] | Used here as a structural analog for comparison. |

| 2-Aminobenzoic Acid | Mushroom Tyrosinase | Reversible, Non-competitive [7] | Kᵢ (monophenolase) = 5.15 µM [7] | Used here as a structural analog for comparison. |

| Nicotinic Acid | Mushroom Tyrosinase | Reversible, Competitive [7] | Kᵢ (monophenolase) = 1.21 mM [7] | Pyridine derivative; exhibits cytotoxicity in melanoma cells [7]. |

Proposed Experimental Protocols

Protocol 1: Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)

This protocol measures the inhibition of the diphenolase activity of tyrosinase, using L-DOPA as a substrate, by monitoring the formation of dopachrome [7].

Materials

- Enzyme: Mushroom tyrosinase (EC 1.14.18.1)

- Substrate: L-3,4-Dihydroxyphenylalanine (L-DOPA)

- Inhibitor: this compound (prepare a stock solution in DMSO)

- Buffer: 15-20 mM Phosphate Buffered Saline (PBS), pH 6.8

- Equipment: UV-Vis spectrophotometer, quartz cuvettes, timer

Procedure

- Solution Preparation: Prepare all solutions in phosphate buffer (pH 6.8). Prepare a series of inhibitor solutions by diluting the stock to desired concentrations (e.g., 0, 10, 50, 100 µM).

- Reaction Mixture: In a quartz cuvette, add:

- 700 µL of PBS buffer.

- 100 µL of mushroom tyrosinase solution (final activity ~40 units/mL [7]).

- 100 µL of the inhibitor solution (or buffer for the control).

- Incubation: Incubate the mixture at 20°C for 2 minutes.

- Initiate Reaction: Add 100 µL of L-DOPA solution (final concentration 50 µM) to the cuvette and mix quickly.

- Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 475 nm (characteristic of dopachrome formation) for 2 minutes.

- Data Analysis: Calculate the reaction velocity from the linear portion of the absorbance curve. Plot the velocity versus inhibitor concentration to determine the IC₅₀ value, or use Lineweaver-Burk plots for kinetic analysis.

Protocol 2: Determination of Inhibition Mechanism

This protocol uses kinetic analysis to characterize the type of reversible inhibition.

Procedure

- Varying Substrate & Inhibitor: Perform the diphenolase activity assay (Protocol 1) using at least five different concentrations of L-DOPA (e.g., from 0.1 to 2.0 mM) for each of at least four different concentrations of this compound (including zero).

- Lineweaver-Burk Plots: For each inhibitor concentration, plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

- Analysis:

- If the lines on the plot intersect on the y-axis, the inhibition is competitive.

- If the lines intersect on the x-axis, the inhibition is non-competitive.

- If the lines are parallel (or intersect in the second or third quadrant), the inhibition is uncompetitive [5] [7]. The search results indicate that this compound is expected to show this pattern [1].

Critical Considerations for Research and Development

- Human vs. Mushroom Tyrosinase: Be acutely aware of the limited translational relevance of mushroom tyrosinase data. Human tyrosinase (hTYR) shares only about 22-24% sequence similarity with the mushroom enzyme and has significant structural differences [3] [4]. An inhibitor highly potent against mTYR may show dramatically reduced efficacy against hTYR.

- Defining an Ideal Inhibitor: For a depigmenting agent to be considered promising, it should ideally exhibit an IC₅₀ of <25 µg/mL against human tyrosinase, inhibit melanocyte pigmentation with an IC₅₀ of <100 µg/mL, and show no cytotoxicity at concentrations >100 µg/mL [3].

- Next-Generation Inhibitors: Recent research is increasingly focused on direct human tyrosinase inhibitors. For example, a novel inhibitor called KT-939 was reported with high potency against hTYR (IC₅₀ = 0.07 µM) and additional antioxidant and anti-inflammatory activities [4].

References

- 1. This compound (Cuminic acid) | Antifungal Agent [medchemexpress.com]

- 2. - 4 | CAS#:536-66-3 | Chemsrc Isopropylbenzoic acid [chemsrc.com]

- 3. Unveiling tyrosinase inhibitors: current challenges and... [journals.lww.com]

- 4. KT‐939: A Next‐Generation Human Tyrosinase Inhibitor With ... [pmc.ncbi.nlm.nih.gov]

- 5. Paving the way towards effective plant-based inhibitors of... [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and tyrosinase inhibitory activities of novel ... [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of inhibitory effects of the potential ... [pmc.ncbi.nlm.nih.gov]

4-isopropylbenzoic acid DMSO solubility 609.01 mM stock solution

Compound Profile: 4-Isopropylbenzoic Acid

This compound (also known as Cuminic acid; CAS 536-66-3) is an aromatic monoterpenoid that can be isolated from natural sources like the stem bark of Bridelia retusa [1] [2]. It is noted in scientific research for its biological activities, which include acting as a reversible and uncompetitive inhibitor of mushroom tyrosinase and exhibiting antifungal properties against various species such as Cladosporium cladosporioides, P. capsici, S. sclerotiorum, and R. cerealis [1] [2].

Physicochemical Properties

The table below summarizes key physical properties of this compound that are relevant for solution preparation [3] [4].

| Property | Value / Description |

|---|---|

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.20 g/mol [1] [3] [2] |

| Appearance | White to off-white crystalline powder [1] [4] |

| Melting Point | 117 - 120 °C [3] [4] |

| Water Solubility | Sparingly soluble (152 mg/L at 25 °C) [4] |

| pKa (Predicted) | 4.35 ± 0.10 [3] |

Stock Solution Preparation Protocol

The standard protocol for preparing a 609.01 mM stock solution in DMSO is outlined below. This high-concentration stock is suitable for in vitro applications and can be diluted into various assay buffers.

Materials and Equipment

- Compound: this compound (Purity: ≥98%) [3] [4]

- Solvent: Anhydrous DMSO (Hygroscopic; use newly opened container) [1]

- Equipment: Analytical balance, 1 mL volumetric vial or tube, ultrasonic bath (sonicator), vortex mixer, and micro-pipettes.

Step-by-Step Procedure

Calculation: To prepare 1 mL of a 609.01 mM stock solution, calculate the required mass of compound.

- Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)

- Mass = 0.60901 mmol/mL × 1 mL × 164.20 mg/mmol = 100.0 mg

Weighing: Accurately weigh out 100.0 mg of this compound powder and transfer it to a 1 mL vial.

Dissolution:

- Add 1 mL of anhydrous DMSO directly to the vial.

- Cap the vial securely and vortex for 30-60 seconds to mix.

- Sonicate the solution in an ultrasonic bath for 5-10 minutes, or until the solid has completely dissolved and the solution appears clear. The solution may need brief warming to 37°C to aid dissolution [5].

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, where it is stable for at least one month, or at -80°C for stability up to six months [1].

Preparation Table

For convenience, the following table provides the masses needed to make different volumes of the 609.01 mM stock solution.

| Final Volume | Mass of this compound |

|---|---|

| 0.5 mL | 50.0 mg |

| 1 mL | 100.0 mg |

| 5 mL | 500.0 mg |

Experimental Application Workflow

The following diagram illustrates a typical workflow for using the DMSO stock solution in biological assays, such as antifungal or tyrosinase inhibition studies.

Key Steps for Assay Setup

- Aliquot: Thaw a frozen aliquot of the 609.01 mM stock solution at room temperature.

- Dilute: Perform serial dilutions from the stock solution into your chosen aqueous assay buffer (e.g., PBS, cell culture medium) to achieve the desired working concentrations.

- Re-dissolve: It is common for a precipitate to form upon dilution. Vortex the solution vigorously for several minutes and/or sonicate it in a 37°C water bath until the precipitate fully re-dissolves and the solution is clear [5]. Ensure the solution is homogeneous before use.

- Assay: Use the freshly prepared working solution immediately in your biological assay.

Critical Notes for Experimental Success

- Hygroscopic DMSO: Use newly opened, anhydrous DMSO. Hygroscopic DMSO can absorb water from the atmosphere, which may affect the solubility of the compound and the final concentration of your stock solution [1].

- Solution Appearance: A properly prepared stock solution should be clear. If solids persist after sonication, brief warming to 37°C is recommended [5].

- In Vivo Considerations: For animal studies, the stock solution can be further diluted using biocompatible solvents. One referenced protocol uses a mixture of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline to achieve a working concentration of 4 mg/mL (24.36 mM) [2].

- Safety: This compound may cause skin and serious eye irritation (H315, H319) [4]. Always refer to the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE) such as gloves and safety glasses.

Key Applications in Research

The 609.01 mM stock solution in DMSO serves as a stable, intermediate solution for various biological investigations:

- Antifungal Assays: This stock can be diluted to test against fungal pathogens. One study reported that 200 μg/mL (approximately 1.22 mM) completely inhibited the growth of P. capsici, S. sclerotiorum, and R. cerealis [1].

- Enzyme Inhibition Studies: The solution is suitable for research on tyrosinase inhibition, where this compound acts as a reversible and uncompetitive inhibitor [1] [2].

References

Comprehensive Application Notes and Protocols for 4-Isopropylbenzoic Acid as an Agrochemical Intermediate

Introduction to 4-Isopropylbenzoic Acid

This compound (CAS 536-66-3), also known as cumic acid or cuminic acid, is a versatile aromatic carboxylic acid that serves as a valuable intermediate in the synthesis of various agrochemical products. Its chemical structure combines a reactive carboxylic acid group with a hydrophobic isopropyl substituent in the para position, providing unique steric and electronic properties that influence biological activity [1]. This compound occurs naturally in Cuminum cyminum L. (cumin) seeds and exhibits intrinsic antifungal properties, making it a promising candidate for the development of biorational pesticides [2]. These application notes provide detailed technical information and protocols for researchers utilizing this compound in agrochemical development.

Key Properties and Specifications

Chemical and Physical Properties

The table below summarizes the fundamental properties of this compound:

Table 1: Chemical and Physical Properties of this compound

| Property | Specification | Reference |

|---|---|---|

| CAS Number | 536-66-3 | [1] |

| Molecular Formula | C10H12O2 | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Off-white to white powder | [1] |

| Purity | ≥98% | [1] [3] |

| Melting Point | 116-120°C | [1] [3] |

| Water Content | 0.3% maximum | [1] |

| Boiling Point | 125°C at 0.2 mmHg | [3] |

| Solubility in Water | 152 mg/L at 25°C | [3] |

| Solubility in DMSO | 100 mg/mL (609.01 mM) | [4] |

| XLogP3 | 3.4 (Indicating high lipophilicity) | [3] |

Structural Features and Functional Utility

The para-isopropyl substitution on the benzoic acid framework significantly increases lipophilicity compared to unsubstituted benzoic acid, enhancing permeability through biological membranes [1]. The carboxylic acid functional group provides a versatile handle for chemical derivatization, allowing for the formation of various derivatives including esters, amides, and salts, which are essential for fine-tuning physicochemical properties and bioactivity in agrochemical candidates [1].

Agrochemical Applications and Mechanisms of Action

Primary Agrochemical Applications

This compound serves as a key synthetic intermediate in multiple agrochemical domains:

Table 2: Agrochemical Applications of this compound

| Application Area | Specific Uses | Structural Contribution |

|---|---|---|

| Herbicide Intermediate | Synthesis of herbicidal compounds; Structural component in published patent syntheses | Aromatic and alkyl-substituted framework supports bioactivity and selectivity against target organisms [1] |

| Fungicide Intermediate | Building block for synthetic fungicides; Natural fungicide (as cumic acid) | Base structure with demonstrated intrinsic antifungal activity [1] [4] [2] |

| Insecticide Intermediate | Production of insecticidal active ingredients | Influences lipophilicity and steric properties affecting compound-target interactions [1] |

Documented Biological Activities and Mechanism of Action

This compound exhibits multiple bioactive properties relevant to agrochemical development:

- Antifungal Activity: Cumic acid (this compound) demonstrates significant antifungal activity against various phytopathogenic fungi including Fusarium oxysporum, Colletotrichum lagenarium, and Sclerotinia sclerotiorum. Its protective and curative effects against certain pathogens are comparable to synthetic fungicides like carbendazim and metalaxyl [2].

- Enzyme Inhibition: The compound acts as a reversible and uncompetitive mushroom tyrosinase inhibitor. Tyrosinase is a key enzyme in insect cuticle formation and melanization, suggesting potential insecticidal applications [4].

- Structural Role in Synthesis: The aromatic acid structure provides rigidity and thermal stability, making it useful in developing specialty polymers and potential controlled-release delivery systems for active ingredients [1].

The following diagram illustrates the primary agrochemical applications and mechanisms of action of this compound:

Figure 1: Agrochemical Applications and Mechanisms of this compound

Experimental Protocols

Protocol 1: Synthesis of this compound

Title: Ultrasonic-Assisted Oxidation of 4-Isopropylbenzyl Alcohol [5]

Principle: This efficient method converts 4-isopropylbenzyl alcohol to this compound under ultrasonic irradiation, offering high yield and short reaction time.

Materials and Reagents:

- 4-Isopropylbenzyl alcohol (0.75 g)

- Diethylene glycol dimethyl ether (2 g)

- Ultrasonic reaction apparatus (capable of 40 KHz/30 W)

- 10 mL round bottom flask

- Rotary evaporator

Procedure:

- Place 0.75 g of 4-isopropylbenzyl alcohol into a 10 mL round bottom flask.

- Add 2 g of diethylene glycol dimethyl ether to the flask.

- Subject the mixture to ultrasonic irradiation at 40 KHz/30 W with temperature maintained at 70°C.

- Continue sonication for 30 minutes.

- Remove the diethylene glycol dimethyl ether solvent under reduced pressure using a rotary evaporator.

- Recrystallize the crude product to obtain pure this compound.

Expected Results: This method typically yields 98% of this compound [5].

Protocol 2: Evaluating Antifungal Activity

Title: Determination of Antifungal Efficacy Against Plant Pathogens [2]

Principle: This protocol assesses the protective and curative effects of cumic acid against fungal pathogens such as Fusarium oxysporum, with comparison to standard synthetic fungicides.

Materials and Reagents:

- Pure cumic acid (this compound) or C. cyminum extract

- Fungal cultures (e.g., Fusarium oxysporum, Sclerotinia sclerotiorum)

- Potato dextrose agar (PDA) medium

- Commercial fungicides (carbendazim, metalaxyl) as positive controls

- Solvent controls (DMSO or similar)

Procedure:

- Prepare serial dilutions of cumic acid in appropriate solvent.

- Incorporate test concentrations into PDA medium after autoclaving and cooling.

- Inoculate prepared plates with mycelial plugs of target fungi.

- Incubate at optimal temperature for pathogen growth (varies by species).

- Measure colony diameters daily and calculate inhibition percentage relative to controls.

- For protective and curative assays, apply formulations to plant tissues before or after pathogen inoculation.

Expected Results: Cumic acid demonstrates protective and curative effects against certain pathogens comparable to carbendazim and metalaxyl [2].

Protocol 3: Environmental Safety Assessment

Title: Acute Toxicity Evaluation in Non-Target Organisms [2]

Principle: This protocol evaluates the potential adverse effects of cumic acid on non-target organisms, a critical requirement for regulatory approval of new agrochemicals.

Materials and Reagents:

- Test organisms (bees Apis mellifera, silkworms Bombyx mori, tadpoles Rana limnocharis, earthworms Eisenia foetida, carps Cyprinus carpio)

- Cumic acid (purity ≥98%)

- 1% cumic acid preparation

- C. cyminum extract (containing 0.103% cumic acid)

- Appropriate housing and maintenance systems for test organisms

Procedure:

Acute Toxicity to Bees:

- Use the dietary exposure method.

- Prepare sucrose solutions containing varying concentrations of cumic acid.

- Record mortality over specified exposure period.

Acute Toxicity to Earthworms:

- Use the filter paper contact method.

- Prepare solutions at concentrations of 0.1, 1.0, and 10.0 μg/cm².

- Place earthworms on treated filter paper.

- Record mortality and sublethal effects (e.g., curling, coiling, mucus secretion).

Acute Toxicity to Fish:

- Use carps (Cyprinus carpio) in static or semi-static systems.

- Prepare aqueous solutions at concentrations of 0.56, 1.00, 1.80, 3.20, and 5.60 mg/L.

- Record mortality and behavioral changes over 96 hours.

- Calculate LC50 values using probit analysis.

Expected Results: Cumic acid demonstrates low toxicity to most non-target organisms, with LC50 values exceeding 100 mg/L for bees and silkworms, and 1.46 mg/L for carp [2].

Environmental and Safety Profiles

Environmental Fate and Behavior

Recent comprehensive studies have investigated the environmental profile of cumic acid:

Table 3: Environmental Behavior and Ecotoxicological Profile of Cumic Acid

| Parameter | Results | Implications |

|---|---|---|

| Soil Degradation | DT50 = 2.9 hours; DT90 = 9.6 hours | Rapid degradation reduces soil persistence and accumulation potential [2] |

| Water Degradation | DT50 = 3.3 days; DT90 = 11.0 days | Moderate persistence in aquatic systems requires consideration of water body contamination [2] |

| Acute Toxicity to Bees | LC50 > 100 mg/L | Practically non-toxic to honeybees [2] |

| Acute Toxicity to Silkworms | LC50 > 100 mg/L | Low risk to beneficial insects like silkworms [2] |

| Acute Toxicity to Earthworms | LC50 > 10 μg/cm² | Low toxicity to soil-dwelling organisms [2] |

| Acute Toxicity to Carp | 96-h LC50 = 1.46 mg/L | Moderate toxicity to fish requires careful application near aquatic habitats [2] |

Storage and Handling Recommendations

- Storage Conditions: Store in a tightly closed container in a closed, dry, and ventilated place. For long-term stability, store at 2-8°C under argon atmosphere [1] [3].

- Stability: The product is chemically stable under standard ambient conditions but may be air and heat sensitive [1] [3].

- Handling Precautions: Standard personal protective equipment including gloves, safety glasses, and lab coat is recommended when handling the compound.

Formulation Guidelines

Solution Preparation for Bioassays

For laboratory testing, this compound can be prepared in various solvents depending on the application:

- DMSO Stock Solution: Prepare at 100 mg/mL (609.01 mM) with sonication to ensure complete dissolution [4].

- In Vivo Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline at 4 mg/mL (24.36 mM) [4].

- Aqueous Applications: Due to low water solubility (152 mg/L at 25°C), solubilizing agents or formulation additives may be required for field applications [3].

The following workflow outlines the key stages in developing agrochemical products from this compound:

Figure 2: Agrochemical Development Workflow for this compound

Conclusion

This compound represents a promising multifunctional intermediate for agrochemical development, particularly valuable for its dual role as both a synthetic building block and a bioactive natural compound. Its favorable environmental safety profile, including rapid degradation in soil and low toxicity to most non-target organisms, positions it as a sustainable alternative to conventional agrochemical intermediates [2]. The experimental protocols provided herein enable researchers to efficiently synthesize, evaluate, and formulate this compound for various agricultural applications. Further research should focus on exploring novel derivatives and optimized formulations to enhance efficacy and environmental compatibility.

References

Comprehensive Application Notes and Protocols for the PQJ Cumate-Inducible Gene Expression System in Pseudomonas aeruginosa

Introduction to the PQJ Cumate-Inducible Expression System

The PQJ promoter system represents a significant advancement in regulated gene expression technology for the opportunistic human pathogen Pseudomonas aeruginosa and related bacterial species. As a synthetic biology tool, PQJ addresses the critical limitation of well-characterized inducible promoters for this medically important bacterium. This system enables precise temporal control and tunable expression levels of target genes, making it invaluable for studying essential genes, toxic gene products, and gene dosage effects in bacterial physiology and virulence mechanisms. The PQJ system is particularly distinguished by its homogeneous response at the single-cell level, minimal leakiness in the absence of inducer, and excellent orthogonality to other common expression systems like the IPTG-regulated lacIq-Ptac system [1].

The core mechanism of the PQJ system relies on elements derived from the Pseudomonas putida F1 cym/cmt operon, adapted for optimal function in P. aeruginosa. The system consists of two essential components: (1) the PQJ promoter itself, a synthetic hybrid containing a minimal σ70-dependent core promoter from P. aeruginosa housekeeping genes combined with operator sequences (CuO) recognized by the CymR repressor, and (2) the CymR repressor protein, which constitutively expresses from a separate cassette. In the non-induced state, CymR binds to the CuO operator sites, preventing transcription initiation. Addition of the inducer cumate (4-isopropylbenzoic acid) triggers a conformational change in CymR, causing its dissociation from the DNA and allowing transcription to proceed [1] [2].

System Overview and Genetic Components

Molecular Mechanism and Circuit Design